(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide

Chiral Purity Quality Control Stereochemistry

Obtain the precise (1R,2R) stereoisomer of trans-2-fluorocyclohexan-1-amine as the hydrobromide salt for asymmetric synthesis and medicinal chemistry. The hydrobromide form offers distinct solubility and stoichiometric advantages over the HCl salt (MW 198.08 vs 153.63 g/mol), eliminating formulation guesswork. This chiral building block is essential for constructing bioactive molecules requiring a rigid cyclohexyl scaffold with defined F and NH2 spatial orientation.

Molecular Formula C6H13BrFN
Molecular Weight 198.08 g/mol
Cat. No. B13247821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide
Molecular FormulaC6H13BrFN
Molecular Weight198.08 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)F.Br
InChIInChI=1S/C6H12FN.BrH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1
InChIKeyWTYCGWQFNHBKGA-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide (CAS 1955482-80-0) for Chiral Synthesis


(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide is a chiral fluorinated cyclohexylamine building block with a specific trans (1R,2R) stereochemistry . The compound is supplied as a hydrobromide salt (C6H13BrFN) with a molecular weight of 198.08 g/mol and a standard purity of 95%, as verified by NMR, HPLC, or GC . Its primary utility lies in medicinal chemistry as an intermediate for synthesizing bioactive molecules that require a rigid cyclohexyl framework and precise stereochemical control .

Why (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide Cannot Be Simply Substituted with Its Analogs


Simple substitution with other 2-fluorocyclohexanamine stereoisomers or salt forms is not feasible for applications demanding specific stereochemical or physicochemical outcomes. The compound's (1R,2R) absolute configuration defines a specific spatial arrangement of its amine and fluorine groups, which is critical for stereospecific interactions with chiral biological targets or in asymmetric synthesis . Furthermore, the hydrobromide salt form differs in molecular weight (198.08 g/mol) and solubility characteristics from the corresponding hydrochloride salt (153.63 g/mol) or the freebase , which can significantly impact reaction stoichiometry, purification, and formulation.

Quantitative Differentiation of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide: A Comparative Evidence Review


Stereochemical Purity and Identity: (1R,2R) Configuration Verified by Standard Analytical Protocols

The specific (1R,2R) configuration of this compound differentiates it from the three other stereoisomers of 2-fluorocyclohexan-1-amine, including its enantiomer (1S,2S) and the cis diastereomers (1R,2S and 1S,2R) . Reputable vendors provide certificates of analysis (CoA) with quantitative data from NMR, HPLC, or GC confirming a minimum purity of 95% for this specific isomer . This is in contrast to a racemic or unspecified isomeric mixture, where stereochemical composition is undefined.

Chiral Purity Quality Control Stereochemistry

Differentiation in Enantiorecognition Performance as a 19F NMR Chiral Derivatizing Agent (CDA)

In a direct comparative evaluation, trans-2-fluorocyclohexanamine (P2) was tested as a 19F-labeled chiral derivatizing agent (CDA) for carboxylic acids and its performance was benchmarked against an aromatic probe, P1 ((S)-1-(2-fluorophenyl)ethylamine) [1]. The study found that while both are effective CDAs, aromatic P1 outperformed aliphatic P2, particularly in analyzing carboxylic acids with chiral centers positioned several carbons away from the carboxyl group or those with multiple chiral centers [1].

Analytical Chemistry Chiral Analysis 19F NMR Spectroscopy

Salt Form Differentiation: Hydrobromide vs. Hydrochloride

The choice of salt form impacts the compound's physicochemical properties. The hydrobromide salt has a molecular weight of 198.08 g/mol , which is 44.45 g/mol higher than the corresponding hydrochloride salt (153.63 g/mol) [1]. This 28.9% increase in molecular weight will directly affect molar calculations for reactions and dosing.

Salt Selection Formulation Physicochemical Properties

Optimal Research Applications for (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide Based on Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is a high-value chiral building block for constructing complex molecules with defined stereochemistry. Its (1R,2R) configuration is critical for projects requiring enantioselective synthesis, such as the preparation of specific drug candidates where stereochemistry dictates biological activity. The scalable enantioselective synthesis methods developed for related (R,R)-dibenzyl derivatives, achieving full conversion at the 200g scale using 0.5 mol% catalyst [1], demonstrate the feasibility of accessing this chiral motif in quantities relevant for early-stage development.

Design of 19F NMR Probes for Chiral Analysis

Researchers can leverage trans-2-fluorocyclohexanamine as an aliphatic 19F NMR chiral derivatizing agent (CDA) for the enantiomeric analysis of carboxylic acids [2]. The evidence shows it is a viable alternative to aromatic probes, though its performance profile is distinct; it is less effective for certain challenging substrates [2]. This makes it a valuable tool in the analytical chemist's toolkit, particularly when an aliphatic probe is desired to avoid potential π-π interactions or for specific solubility requirements.

Investigating the Impact of Fluorination and Stereochemistry on Bioactive Conformations

The compound serves as a model substrate to study the interplay between fluorine substitution, stereochemistry, and molecular conformation in cyclohexane-based systems [3]. The strong hyperconjugative interactions that dominate the conformational behavior of 2-halocyclohexylamines [3] are critical for understanding the binding affinity and selectivity of related bioactive molecules. Using the defined (1R,2R) isomer allows researchers to control for stereochemistry while investigating the effect of the fluorine atom on conformational preferences, pKa, and lipophilicity .

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